The synthesis of Egfr-IN-21 typically involves several key steps that utilize organic synthesis techniques. For instance, one method involves the use of a quinazolinone core structure, which is modified through various chemical reactions to yield the final compound.
Egfr-IN-21 features a complex molecular structure characterized by its specific arrangement of atoms that facilitate its interaction with the epidermal growth factor receptor.
The chemical behavior of Egfr-IN-21 can be analyzed through various reactions that demonstrate its stability and reactivity under different conditions.
The mechanism by which Egfr-IN-21 exerts its effects involves competitive inhibition of the epidermal growth factor receptor.
Understanding the physical and chemical properties of Egfr-IN-21 is essential for evaluating its suitability for therapeutic applications.
Egfr-IN-21 has significant potential in scientific research and clinical applications, particularly in oncology.
CAS No.: 4430-97-1
CAS No.: 1910-41-4
CAS No.: 91698-30-5
CAS No.: 387825-07-2